6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole
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Overview
Description
6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the imidazo[2,1-b]thiazole core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth. The compound may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial effects .
Comparison with Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
- 5-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazole
Comparison: 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is unique due to the presence of both the bromophenyl and piperazin-1-ylmethyl groups, which may contribute to its enhanced biological activity compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with biological targets, potentially leading to more potent antimicrobial effects .
Properties
IUPAC Name |
6-(4-bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4S/c17-13-3-1-12(2-4-13)15-14(11-20-7-5-18-6-8-20)21-9-10-22-16(21)19-15/h1-4,9-10,18H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFIXRXLRLEPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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